Cyclopentylurea

Description

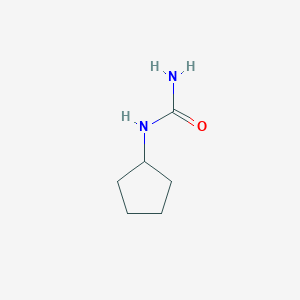

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEYJGNJOCTQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303875 | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-06-5 | |

| Record name | 1194-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Novel Cyclopentylurea Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] When combined with the cyclopentyl moiety, a valuable pharmacophore known to enhance metabolic stability and modulate physicochemical properties, the resulting cyclopentylurea derivatives represent a promising class of compounds for drug discovery.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing novel this compound derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offers validated, step-by-step methodologies, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the this compound Scaffold

The urea functional group is a privileged structure in a multitude of clinically approved therapies due to its capacity to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein and receptor targets.[1] This has led to the successful development of urea-containing drugs with anticancer, antibacterial, anticonvulsive, and anti-HIV properties.[1][4] The incorporation of a cyclopentyl group can further enhance the therapeutic potential of these molecules. The cyclopentane ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs, valued for its conformational flexibility and its ability to present substituents in well-defined spatial orientations.[3][5] This guide will explore the primary synthetic routes to access this versatile scaffold, empowering chemists to generate novel and diverse libraries of this compound derivatives for biological screening.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: those beginning with cyclopentyl isocyanate and those starting with cyclopentylamine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the urea.

Strategy A: Synthesis from Cyclopentyl Isocyanate

The most direct route to N-cyclopentyl-N'-substituted ureas involves the reaction of commercially available cyclopentyl isocyanate with a primary or secondary amine.[6][7] This reaction is a classic example of nucleophilic addition to an isocyanate.

Causality of Experimental Choices:

-

Isocyanate Reactivity: The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles like amines.[8][9] Electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially slowing down the reaction, while electron-donating groups can accelerate it.[9]

-

Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically employed to prevent unwanted side reactions of the isocyanate with protic solvents like water or alcohols.[10]

-

Catalysis: While the reaction often proceeds readily at room temperature, particularly with aliphatic amines, it can be sluggish with less nucleophilic aromatic amines. In such cases, a tertiary amine catalyst like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to accelerate the reaction.[10][11]

-

Temperature Control: The reaction is exothermic.[12] For highly reactive amines, initial cooling may be necessary to control the reaction rate and prevent side product formation. For less reactive amines, gentle heating may be required to drive the reaction to completion.[13]

Caption: General workflow for the synthesis of N-cyclopentyl-N'-substituted ureas from cyclopentyl isocyanate.

This protocol is adapted from the general procedure for the synthesis of 1-cyclopentyl-3-(p-tolyl)urea.[14]

-

Reaction Setup: To a solution of p-toluidine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE), add cyclopentyl isocyanate (1.2 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the reaction can be heated to 80 °C.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford the pure N-cyclopentyl-N'-(p-tolyl)urea. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Strategy B: Synthesis from Cyclopentylamine

An alternative and equally viable approach is the reaction of cyclopentylamine with an appropriate isocyanate. This method is particularly useful when the desired isocyanate is more readily available than the corresponding amine needed for Strategy A.

Caption: General workflow for the synthesis of N-cyclopentyl-N'-substituted ureas from cyclopentylamine.

-

Reaction Setup: In a round-bottom flask, dissolve phenyl isocyanate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Addition of Amine: Add a solution of cyclopentylamine (1.05 equiv.) in THF dropwise to the stirred isocyanate solution at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting solid is triturated with hexane, collected by filtration, and dried to yield the desired product.

Advanced and Greener Synthetic Methodologies

In the pursuit of more efficient and environmentally benign synthetic routes, several advanced methodologies have been developed. These methods often avoid the use of hazardous reagents or employ energy-efficient techniques.

In Situ Generation of Isocyanates

Handling isocyanates can be hazardous due to their toxicity and reactivity.[8] Methods that generate the isocyanate intermediate in situ from more stable precursors are therefore highly valuable.

-

Hofmann Rearrangement: The Hofmann rearrangement of a primary amide using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) in the presence of an amine provides a direct route to unsymmetrical ureas.[15] This method avoids the isolation of the isocyanate intermediate.

Caption: Synthesis of ureas via in situ isocyanate generation using the Hofmann rearrangement.

-

Use of Phosgene Equivalents: Safer alternatives to highly toxic phosgene, such as triphosgene or N,N'-carbonyldiimidazole (CDI), can be used to convert amines to their corresponding isocyanates in situ or to directly form ureas.[7][16] For example, reacting an amine with CDI forms a carbamoylimidazole intermediate, which can then react with a second amine to produce an unsymmetrical urea.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[4][7][17][18][19]

This protocol is conceptualized based on microwave-assisted urea synthesis methodologies.[19][20]

-

Reaction Setup: In a microwave-safe vial, combine cyclopentylamine (1.0 equiv.), the desired isocyanate (1.0 equiv.), and a suitable solvent such as THF or acetonitrile.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

Data Presentation: A Comparative Overview of Synthesized this compound Derivatives

The following table summarizes representative examples of synthesized this compound derivatives, highlighting the versatility of the discussed synthetic methods.

| Compound | Structure | Synthetic Method | Yield (%) | m.p. (°C) | Reference |

| 1-Cyclopentyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclopentyl isocyanate | 44 | 186-188 | [14] | |

| 1-Cyclohexyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclohexyl isocyanate | 21 | 181-183 | [14] | |

| 1-Cyclopropyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclopropyl isocyanate | 13 | 151-153 | [14] |

Conclusion and Future Perspectives

The synthesis of novel this compound derivatives is readily achievable through a variety of robust and adaptable synthetic strategies. The classical approach of reacting cyclopentyl isocyanate or cyclopentylamine with a suitable amine or isocyanate, respectively, remains a cornerstone of this area of research. For laboratories equipped with modern technology, microwave-assisted synthesis offers a rapid and efficient alternative. Furthermore, the development of methods that avoid the handling of toxic isocyanates by generating them in situ represents a significant advancement in terms of laboratory safety and green chemistry. As the demand for novel therapeutic agents continues to grow, the this compound scaffold, with its favorable physicochemical and pharmacological properties, will undoubtedly remain an area of intense investigation for drug discovery professionals.

References

- Patel, S., & Patel, D. (2016). Urea and Thiourea Derivatives: A Review on Synthesis and Pharmacological Activities. Journal of Advanced Scientific Research, 7(3), 01-10.

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5486. [Link]

- Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2020). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 5(33), 10333-10339.

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

-

Dergipark. (2022). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 867-880. [Link]

-

MDPI. (2020). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Antibiotics, 9(11), 754. [Link]

-

MDPI. (2021). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Polymers, 13(17), 2859. [Link]

- RSC Publishing. (2014).

-

Sivan, S. K., Vangala, R., & Manga, V. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

- RSC Publishing. (2015). An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles. RSC Advances, 5, 101743-101747.

- RSC Publishing. (2011). Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system.

-

ResearchGate. (n.d.). One-pot synthesis of unsymmetrical urea analogues. [Link]

-

Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of N-Boc-Geranyl amine. [Link]

-

PubMed. (2013). Microwave-Assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Tetrahedron Letters, 54(48). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Expanding Role of Cyclopentyl Isocyanate in Chemical Intermediates. [Link]

- PubMed. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 483-493.

-

SciSpace. (2006). Preparation of a library of unsymmetrical ureas based on 8-azabicyclo[3.2.1]octane scaffold. Journal of Combinatorial Chemistry, 8(4), 548-552. [Link]

- Google Patents. (n.d.).

-

Bentham Science. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

-

National Center for Biotechnology Information. (2020). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules, 25(24), 5946. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

-

ChemistryViews. (2021). Microwave-Assisted Synthesis of Monosubstituted Ureas. [Link]

-

ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol. [Link]

-

MDPI. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 24(21), 3847. [Link]

-

ResearchGate. (2016). Synthesis and spectral characterization of heterocyclic nitrogen compounds. [Link]

-

National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 10554-10583. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Heterocycle synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylurea, a mono-substituted urea derivative featuring a cyclopentyl ring, is a versatile organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of a urea moiety capable of forming multiple hydrogen bonds and a hydrophobic cyclopentyl group, make it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, reactivity, and stability. The document is intended to serve as a foundational resource for researchers and drug development professionals exploring the applications of this and related compounds.

Introduction

Urea and its derivatives are a cornerstone in the field of medicinal chemistry, with the urea functional group being a key component in numerous clinically approved drugs.[1] The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets.[1] The incorporation of various substituents onto the urea core enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This compound (CAS No. 1194-06-5) is an organic compound that features a cyclopentyl group attached to a urea functional group.[2] This combination of a rigid, hydrophobic carbocycle with a polar, hydrogen-bonding urea moiety imparts a unique set of properties to the molecule. These characteristics have led to its investigation in various therapeutic areas, notably as an inhibitor of the NS3 protease of the hepatitis C virus (HCV), a crucial enzyme for viral replication.[2][3] This guide aims to provide a detailed and practical understanding of the core physical and chemical attributes of this compound to facilitate its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

General Properties

This compound presents as a white crystalline solid and is soluble in polar organic solvents.[2][4] Its core structure consists of a five-membered cyclopentyl ring bonded to a nitrogen atom of a urea group.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1194-06-5 | [2][4] |

| Molecular Formula | C₆H₁₂N₂O | [2][4] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | White crystalline solid | [2][4] |

| Boiling Point | 220.3 °C at 760 mmHg | [4] |

| Density | 1.08 g/cm³ | [4] |

| Refractive Index | 1.504 | [4] |

| Vapor Pressure | 0.114 mmHg at 25 °C | [4] |

| Flash Point | 87 °C | [4] |

Solubility

While generally described as soluble in polar organic solvents, quantitative solubility data is crucial for formulation development and in vitro assay design.[2] Further studies are required to determine the precise solubility of this compound in a range of pharmaceutically relevant solvents, including water, ethanol, dimethyl sulfoxide (DMSO), and acetone.

pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. The urea functional group is generally considered neutral, but one of the nitrogen atoms can be protonated under acidic conditions. The pKa of the conjugate acid of urea is approximately 0.1. The cyclopentyl group is not expected to significantly alter this value. Computational methods can be employed to predict the pKa of this compound with a reasonable degree of accuracy.[5]

Synthesis and Reactivity

The synthesis of N-substituted ureas can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis of this compound

A common and straightforward method for the synthesis of mono-substituted ureas is the reaction of an amine with an isocyanate.

Workflow for the Synthesis of this compound from Cyclopentyl Isocyanate

Caption: Synthesis of this compound via nucleophilic addition.

Experimental Protocol: Synthesis of this compound from Cyclopentyl Isocyanate and Ammonia

-

Reaction Setup: In a well-ventilated fume hood, dissolve cyclopentyl isocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

An alternative route involves the reaction of cyclopentylamine with a source of isocyanic acid, such as the thermal decomposition of urea or the reaction of potassium cyanate with an acid.[6]

Chemical Reactivity and Stability

The stability of urea derivatives is influenced by factors such as temperature, pH, and the nature of the substituents.[7]

-

Thermal Decomposition: N-alkylureas can undergo thermal decomposition, typically through a four-center pericyclic reaction, to yield the corresponding isocyanate and amine.[8] For this compound, this would result in the formation of cyclopentyl isocyanate and ammonia.

-

Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions, although it is generally more stable than amides or esters. Hydrolysis of this compound would yield cyclopentylamine, ammonia, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature.[7]

-

Reactivity of the Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles, and the carbonyl group can undergo reactions typical of amides.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the cyclopentyl ring and the protons on the nitrogen atoms. The chemical shifts of the cyclopentyl protons will be influenced by the neighboring urea group.[9]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon of the urea group and the carbons of the cyclopentyl ring.[10][11][12] The chemical shift of the carbonyl carbon is typically in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the urea moiety, as well as the C-H and C-C bonds of the cyclopentyl ring.[13][14][15]

Table 2: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (two bands) |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Urea) | Stretching | 1680-1630 |

| N-H (Amide) | Bending | 1640-1550 |

| C-N | Stretching | 1400-1200 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (128.17). Common fragmentation pathways for N-alkylureas involve cleavage of the C-N bond and fragmentation of the alkyl group.[16][17][18]

Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the design of therapeutic agents.

NS3 Protease Inhibition

This compound has been identified as an inhibitor of the hepatitis C virus (HCV) NS3 protease.[2] The NS3 protease is a serine protease that is essential for the replication of the virus.[3] Inhibitors of this enzyme block the proteolytic processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins.[6][19] The urea moiety of this compound is likely to form key hydrogen bonding interactions with the active site residues of the protease, while the cyclopentyl group can engage in hydrophobic interactions within the enzyme's binding pocket.[20]

Logical Flow of NS3 Protease Inhibition

Caption: Mechanism of HCV replication inhibition by this compound.

Structure-Activity Relationships (SAR)

The development of urea-based inhibitors often involves systematic modification of the substituents to optimize potency, selectivity, and pharmacokinetic properties.[21][22] For this compound, modifications to the cyclopentyl ring (e.g., substitution, ring expansion or contraction) or the unsubstituted nitrogen of the urea group could be explored to enhance its therapeutic potential.

Analytical Methodologies

Reliable analytical methods are essential for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid, would be a suitable starting point for the analysis of this compound.[5]

Workflow for HPLC Analysis of this compound

Caption: HPLC analysis workflow for this compound.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a hydrogen-bonding urea moiety and a hydrophobic cyclopentyl group. This guide has provided a comprehensive overview of its known physical and chemical properties, synthesis, and potential applications, particularly in the context of drug development as an NS3 protease inhibitor. While foundational data is available, further research is warranted to fully characterize its solubility, pKa, and detailed spectral properties. The information presented herein serves as a valuable resource for scientists working with this compound and related compounds, providing a solid basis for future research and development endeavors.

References

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Molecular Structure, 1049, 313-319.

- An, H., Cook, P. D., & Tse, H. L. (2011). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5530–5534.

- An, H., Cook, P. D., & Tse, H. L. (2011). The Structure-Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PubMed, 21(18), 5530-5534.

- Mague, J. T., et al. (2014). Synthesis of the title compound.

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

- Tantak, M. P., & Kumar, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 5033-5074.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Ali, S. L. (1983). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmacy and Pharmacology, 35(1), 1-6.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25740, N-Cyclopentyl-N'-phenylurea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154088508, Cyclopenten-1-ylurea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray crystallography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

- Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6439–6452.

- El-Faham, A., et al. (2022). In silico evaluation of molecular interactions between macrocyclic inhibitors with the HCV NS3 protease. Docking and identification of antiviral pharmacophore site. Journal of Biomolecular Structure and Dynamics, 40(1), 1-14.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

- Shaw, D. G. (Ed.). (1989). IUPAC-NIST Solubility Data Series. 42. Hydrocarbons with Water and Seawater. Part I: Hydrocarbons C5 to C7.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

- Tiwari, R. K., et al. (2019). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 9(4), 2133-2141.

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are NS3 inhibitors and how do they work?. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Arasappan, A., et al. (2009). Macrocyclic inhibitors of HCV NS3 protease.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

YouTube. (2016, March 29). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopentene | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. optibrium.com [optibrium.com]

- 5. Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. SCH 503034, a Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease, Suppresses Polyprotein Maturation and Enhances the Antiviral Activity of Alpha Interferon in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. compoundchem.com [compoundchem.com]

- 12. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Macrocyclic inhibitors of HCV NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In silico evaluation of molecular interactions between macrocyclic inhibitors with the HCV NS3 protease. Docking and identification of antiviral pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Cyclopentyl-N'-phenylurea | C12H16N2O | CID 25740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Cyclopenten-1-ylurea | C6H10N2O | CID 154088508 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyclopentylurea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Cyclopentylurea Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient lead generation. The this compound core, a seemingly simple combination of a five-membered aliphatic ring and a urea linker, has emerged as one such versatile scaffold. Its unique conformational properties, conferred by the cyclopentyl ring, combined with the hydrogen bonding capabilities of the urea moiety, provide a platform for the development of potent and selective modulators of various biological processes.

The cyclopentyl group, while a common feature in natural products, is increasingly utilized in synthetic medicinal chemistry to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles.[1] It can effectively occupy hydrophobic pockets in target proteins, and its non-planar structure can provide advantageous three-dimensional diversity compared to flat aromatic rings. When coupled with the urea functional group—a known pharmacophore that can act as a rigid hydrogen bond donor and acceptor—the resulting this compound scaffold becomes a powerful tool for establishing critical interactions with biological macromolecules.

This technical guide will provide an in-depth exploration of the biological activities of this compound compounds, with a particular focus on their roles as enzyme inhibitors and anticancer agents. We will delve into the mechanistic basis for these activities, provide detailed protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity.

Key Biological Activities of this compound Compounds

While the this compound scaffold is found in compounds with a wide range of biological activities, including anti-inflammatory and anti-infective properties, two areas where they have shown significant promise are in enzyme inhibition—specifically targeting urease—and in the modulation of protein kinases involved in cancer progression.[2][3]

Urease Inhibition: A Targeted Approach for Gastric and Urological Pathologies

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[4] The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing H. pylori to survive and colonize the gastric mucosa. Urease is also implicated in the formation of infection-induced urinary stones.[5] Consequently, the inhibition of urease is a key therapeutic strategy for combating these conditions.

Cyclopentyl-bearing thiourea derivatives have been identified as potent urease inhibitors, often exhibiting significantly greater activity than the standard inhibitor, thiourea.[6] The cyclopentyl group is thought to enhance binding to the enzyme's active site, while the thiourea moiety directly interacts with the nickel ions essential for catalysis.

The potency of cyclopentylthiourea derivatives as urease inhibitors is highly dependent on the nature of the substituents on the second nitrogen of the thiourea moiety. A general trend observed is that the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the thiourea can significantly modulate the inhibitory activity. This suggests that both electronic and steric factors play a crucial role in the interaction with the urease active site. Kinetic studies have revealed that many of these compounds act as non-competitive or mixed-type inhibitors, indicating that they may bind to sites other than the substrate-binding pocket, or to both the free enzyme and the enzyme-substrate complex.[4]

| Compound Class | Key Structural Features | Representative IC50 Value (µM) | Reference |

| N-Acylthioureas | Cyclopentyl group, acyl substituent | 2.21 ± 0.62 | [7] from initial search |

| Tryptamine-derived ureas | Indole core, urea linker | 11.4 ± 0.4 | [4] |

| Tryptamine-derived thioureas | Indole core, thiourea linker | 13.7 ± 0.9 | [4] |

| N-monosubstituted thioureas | Single substituent on thiourea | 0.16 ± 0.05 | [6] |

Table 1: Comparative Urease Inhibitory Activity of (Thio)Urea Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the urease activity.

The causality behind choosing the Berthelot method lies in its reliability and sensitivity for colorimetrically quantifying the ammonia produced by urease activity.[5] This method allows for a straightforward, high-throughput screening of potential inhibitors by measuring the reduction in ammonia production.

Principle: This assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the amount of ammonia produced and is measured spectrophotometrically.[8][9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Urease Solution: Prepare a stock solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Urea Solution: Prepare a stock solution of urea in the same buffer.

-

Test Compounds: Dissolve the this compound compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions as required.

-

Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.

-

Alkaline Hypochlorite Reagent (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the urease enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of Reagent A and 50 µL of Reagent B to each well to stop the reaction and initiate color development.

-

Incubate at 37°C for 10 minutes.

-

Measure the absorbance at 625 nm using a microplate reader.

-

-

Controls:

-

Positive Control: Use a known urease inhibitor (e.g., thiourea) to validate the assay.[5]

-

Negative Control (100% enzyme activity): Replace the test compound with the solvent used for its dissolution.

-

Blank: Contains all reagents except the urease enzyme.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the in vitro urease inhibition assay.

Anticancer Activity: Targeting the Cell Cycle Machinery

The dysregulation of the cell cycle is a hallmark of cancer, and the enzymes that control cell cycle progression, particularly cyclin-dependent kinases (CDKs), are prime targets for therapeutic intervention.[10] Compounds incorporating a cyclopentyl group have demonstrated potent inhibitory activity against CDK4, a key regulator of the G1 to S phase transition in the cell cycle.[11]

The cyclin D1/CDK4 complex phosphorylates the retinoblastoma protein (pRb).[7][12] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and S-phase entry.[13] Phosphorylation of pRb by CDK4 releases E2F, allowing the cell cycle to proceed.[14][15] By inhibiting CDK4, cyclopentyl-containing compounds can prevent pRb phosphorylation, leading to cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of cancer cells.

Several potent CDK4 inhibitors feature a pyridopyrimidine core with a cyclopentyl group at the N-8 position. This cyclopentyl moiety is thought to occupy a hydrophobic pocket in the kinase domain, contributing significantly to the compound's binding affinity and selectivity.[16] Inhibition of CDK4 by these compounds leads to a decrease in phosphorylated pRb, resulting in the accumulation of cells in the G1 phase of the cell cycle. This G1 arrest prevents cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor growth.

Caption: CDK4/pRb signaling pathway and its inhibition.

A. In Vitro Cytotoxicity Assessment (MTT Assay)

The choice to use cancer cell lines for initial toxicological and efficacy studies is based on their indefinite replicative capacity, which provides a consistent and reproducible biological model.[17][18][19] The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[13][20]

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound compounds in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of a 5 mg/mL MTT solution to each well.[4]

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

-

Data Analysis:

B. Cell Cycle Analysis by Flow Cytometry

To confirm that the cytotoxic effects of a compound are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique allows for the quantification of the DNA content in a population of cells, thereby revealing the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Principle: Propidium iodide is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit twice the fluorescence intensity. S-phase cells will have an intermediate fluorescence.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Culture and treat cancer cells with the this compound compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Cell Fixation:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[26]

-

Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data from at least 10,000 cells per sample.

-

Generate a histogram of fluorescence intensity versus cell count.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any accumulation of cells in a specific phase.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The this compound scaffold has demonstrated significant potential in medicinal chemistry, serving as a foundation for the development of potent inhibitors of clinically relevant enzymes such as urease and cyclin-dependent kinase 4. The inherent properties of the cyclopentyl group, including its ability to confer metabolic stability and occupy hydrophobic pockets, combined with the hydrogen bonding capacity of the urea moiety, make this a privileged structure in drug design.

The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel this compound derivatives. The causality behind these experimental choices—from the high-throughput screening of urease inhibitors using the sensitive Berthelot method to the detailed mechanistic studies of anticancer activity through cytotoxicity assays and cell cycle analysis—is rooted in the need for reliable, reproducible, and mechanistically informative data.

Future research in this area will likely focus on expanding the diversity of the this compound library to explore a wider range of biological targets. The scaffold's ability to interact with both enzymes and potentially G protein-coupled receptors (GPCRs) suggests that its therapeutic applications are far from fully realized.[27][28][29][30] Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds, guided by detailed structure-activity relationship studies, will be crucial for translating the in vitro promise of this compound derivatives into clinically effective therapeutics.

References

- Choi, Y. J., & Anders, L. (2014). Signaling through cyclin D-dependent kinases. Cancer Metastasis Rev., 33(2-3), 529-43.

- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.

- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.

- Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis.

- Khan, K. M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorg. Chem., 86, 468-477.

- Li, Y., et al. (2019).

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...

- Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). J. Med. Chem., 57(3), 578-599.

- Abcam. (n.d.). MTT assay protocol.

- Labcare diagnostics. (n.d.). Berthelot Method.

- BenchChem. (n.d.). Application Notes and Protocols for Testing Urease Inhibitors.

- Connell-Crowley, L., Harper, J. W., & Goodrich, D. W. (1997).

- Animated biology With arpan. (2016, April 22). Role of pRB in cell cycle control [Video]. YouTube.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Susilawati, Y., et al. (2022).

- ResearchGate. (n.d.). The reaction mechanism proposed for the Berthelot reaction consists of three steps.

- ScholarWorks. (n.d.). Ambient Ammonia Analysis Via The Modified Berthelot's Reaction.

- Wikipedia. (n.d.). Berthelot's reagent.

- El-Sayed, N. F., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Med. Chem.

- MDPI. (2020). Cancer Cell Lines Are Useful Model Systems for Medical Research.

- Wang, L., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharm. Sin. B, 11(8), 2263-2280.

- ResearchGate. (n.d.). Cell cycle and action of CDK4/6 inhibitor.

- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). J. Med. Chem., 57(3), 578-99.

- ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated...

- de la Fuente-Núñez, C. (2023). Small and Versatile Cyclotides as Anti-infective Agents. ACS Infect. Dis., 9(4), 817-826.

- Pargellis, C. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). J. Med. Chem., 46(22), 4657-72.

- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3)...

- ResearchGate. (n.d.). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?

- NIH. (n.d.). Cyclodextrin derivatives as anti-infectives.

- Sharma, A., et al. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Molecules, 26(13), 3959.

- Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. Front. Pharmacol., 13, 1039578.

- MDPI. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies.

- Bentham Science. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

- Kurt, B. Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorg. Chem., 94, 103441.

- Zhao, P., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett., 31, 127684.

- Wang, C. K., et al. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. Chem. Commun., 56(61), 8571-8581.

- NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- MDPI. (2022). GPCRs in Intracellular Compartments: New Targets for Drug Discovery.

- ResearchGate. (n.d.). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.

- NIH. (n.d.). Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists.

- CORE. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.

- MDPI. (2019). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.

- PubMed. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors.

- Frontiers. (2019). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach.

- ResearchGate. (n.d.). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.

- NIH. (n.d.). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?

- NIH. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.

- Eco-Vector Journals Portal. (n.d.). Anti-Infective Agents.

Sources

- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small and Versatile Cyclotides as Anti-infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of cyclin D1 as an oncogene and regulation of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labcarediagnostics.com [labcarediagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. molbiolcell.org [molbiolcell.org]

- 13. youtube.com [youtube.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 30. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopentylurea's role in medicinal chemistry

An In-Depth Technical Guide: The Role of Cyclopentylurea in Medicinal Chemistry

Abstract

The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1] When combined with a cyclopentyl moiety, it forms the this compound scaffold, a structure increasingly recognized for its utility in developing highly potent and selective therapeutic agents. The cyclopentyl group provides a unique combination of lipophilicity and conformational rigidity, which can be exploited to optimize binding affinity and improve pharmacokinetic profiles.[2] This guide provides a detailed exploration of the this compound core in drug design, covering its fundamental physicochemical properties, synthetic strategies, and its critical role in the development of potent enzyme inhibitors and receptor modulators. Through a detailed case study on soluble epoxide hydrolase (sEH) inhibitors, we will dissect the structure-activity relationships (SAR) and mechanistic principles that drive the efficacy of this versatile scaffold.

The this compound Scaffold: Synthesis and Core Properties

The strategic value of the this compound scaffold lies in the complementary nature of its two components. The urea group (-NH-CO-NH-) is a classic "bioisostere" for amide and carbamate groups but offers a distinct advantage: it possesses two hydrogen bond donors and one acceptor, enabling it to act as a strong "hydrogen bonding anchor" within a protein's active site.[1] The cyclopentyl ring, a non-polar carbocycle, is often used to engage with hydrophobic pockets in a target protein.[3] Its defined three-dimensional structure can help to lock the molecule into a bioactive conformation, an entropically favorable strategy for enhancing binding affinity.[4]

General Synthetic Strategies

The construction of N,N'-disubstituted unsymmetrical ureas is a fundamental transformation in medicinal chemistry. The most common and versatile method involves the reaction of an isocyanate with a primary or secondary amine. For this compound derivatives, this typically involves either cyclopentyl isocyanate as a starting material or the in-situ generation of an isocyanate from a corresponding amine.

A widely used laboratory-scale method avoids the direct use of hazardous phosgene gas and instead employs safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI).[1] This two-step, one-pot procedure involves the activation of a primary amine with CDI to form an imidazolyl carbamate intermediate, which is then displaced by a second amine to yield the final urea product.

Experimental Protocol: Synthesis of a Generic this compound Derivative via CDI

Objective: To synthesize N-cyclopentyl-N'-(aryl)urea from cyclopentylamine and an aniline derivative.

Materials:

-

Cyclopentylamine

-

N,N'-Carbonyldiimidazole (CDI)

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware (round-bottom flask, separatory funnel, etc.)

Methodology:

-

Activation Step: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.

-

Slowly add a solution of cyclopentylamine (1.0 equivalent) in anhydrous THF to the CDI solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the imidazolyl carbamate intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Coupling Step: To the same flask, add the substituted aniline (1.0 equivalent).

-

Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-cyclopentyl-N'-(aryl)urea.

Synthesis Workflow Visualization

Caption: General workflow for CDI-mediated synthesis of this compound.

This compound Derivatives as Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and block their activity, forming a cornerstone of modern pharmacology.[5] The this compound scaffold is particularly effective in designing competitive inhibitors, which bind to the enzyme's active site and compete with the natural substrate.[6] The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[6]

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibiting sEH raises endogenous EET levels, presenting a promising therapeutic strategy for treating hypertension, inflammation, and neuropathic pain.[7]

Mechanism of Inhibition: X-ray crystallography studies have revealed that urea-based inhibitors are exceptionally effective against sEH. The central carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, forming crucial interactions with the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465) in the enzyme's catalytic pocket. Concurrently, one of the urea N-H groups serves as a hydrogen bond donor to the catalytic aspartate residue (Asp333).[7] The cyclopentyl group typically occupies a hydrophobic portion of the active site, contributing to the overall binding affinity.

Caption: Key interactions of a this compound inhibitor in the sEH active site.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds.[3][8] For sEH inhibitors, a clear SAR has emerged.

| Modification Area | Structural Change | Effect on Potency (IC₅₀) | Rationale |

| Urea Moiety | Replacement with amide | Decrease | Loss of a hydrogen bond donor reduces affinity for Asp333.[7] |

| Cyclopentyl Group | Change to smaller (cyclopropyl) or larger (cyclohexyl) rings | Variable | Potency depends on the optimal fit within the hydrophobic pocket.[4] |

| N'-Substituent (Aryl Ring) | Addition of electron-withdrawing groups (e.g., -CF₃, -CN) | Increase | Enhances the hydrogen bond donating capacity of the adjacent N-H group.[9] |

| N'-Substituent (Aryl Ring) | Addition of bulky groups | Decrease | Can cause steric hindrance, preventing optimal alignment in the active site. |

This table represents generalized SAR principles derived from multiple studies.

The Role of this compound in Receptor Modulation

Beyond enzymes, many drugs target cellular receptors. Ligands that bind to a receptor and activate it are called agonists, while those that bind but prevent activation are antagonists.[10] Antagonists have affinity for the receptor but lack efficacy.[10] The this compound scaffold can be incorporated into structures designed to act as either agonists or antagonists, depending on the overall molecular architecture and the specific receptor target.

The key is to design a molecule that complements the receptor's binding site. The cyclopentyl group can serve as a hydrophobic anchor, while the urea's hydrogen bonding capacity can satisfy polar interactions. By synthetically modifying the portion of the molecule extending from the urea, chemists can fine-tune the compound's properties to either stabilize the active (agonist) or inactive (antagonist) conformation of the receptor.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. On exploring structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor antagonist - Wikipedia [en.wikipedia.org]

Discovery and history of cyclic urea derivatives

An In-depth Technical Guide to the Discovery and History of Cyclic Urea Derivatives

Authored by a Senior Application Scientist

Foreword

The journey of a chemical scaffold from a laboratory curiosity to a cornerstone of modern therapeutics is a narrative of scientific ingenuity, persistent optimization, and profound biological insight. The story of cyclic urea derivatives is a quintessential example of this evolution. It begins with the very synthesis that shattered the doctrine of vitalism and extends to the front lines of the fight against HIV and cancer. This guide is crafted for the discerning researcher, the drug development professional, and the scientist who appreciates the intricate dance between chemical structure and biological function. We will not merely recount historical events; we will delve into the causality behind synthetic choices, the rationale of molecular design, and the self-validating logic of experimental protocols that have defined this remarkable class of compounds.

Foundational Discoveries: From Urea to a Cyclic Scaffold

The conceptual genesis of cyclic ureas is inextricably linked to the synthesis of urea itself. In 1828, Friedrich Wöhler's formation of urea from inorganic precursors, ammonium cyanate, irrevocably altered the course of chemistry by demonstrating that the molecules of life were not exclusive to living organisms.[1][2][3] This pivotal moment laid the intellectual groundwork for the deliberate synthesis of organic structures.

Nearly four decades later, in 1864, the German chemist Adolf von Baeyer achieved the next milestone: the synthesis of the first cyclic urea derivative, barbituric acid.[4][5][6][7] By condensing urea with malonic acid (derived from apples), Baeyer created the heterocyclic pyrimidine skeleton that would become the parent compound for an entire class of drugs.[4][6] While barbituric acid itself was not pharmacologically active, its discovery was the critical first step.[5]

It was Baeyer's student, Emil Fischer, who, along with Joseph von Mering in 1903, unlocked the therapeutic potential of this scaffold. By substituting alkyl groups at the C-5 position of the barbituric acid ring, they created Barbital, the first barbiturate drug, which was found to induce sleep.[5] This marked the beginning of the era of barbiturates as central nervous system depressants, a role they would dominate for half a century.

The Evolution of Synthetic Methodologies

Following the discovery of barbiturates, chemists explored methods to create simpler five- and six-membered cyclic ureas, which now serve as crucial industrial intermediates and building blocks for more complex molecules.[8]

Core Synthesis Strategies

The construction of the cyclic urea backbone generally relies on a few robust and versatile strategies. The most common approaches involve the reaction of a diamine with a carbonyl source.

| Method | Reactants | Carbonyl Source | Key Features | Reference(s) |

| Diamine Condensation | 1,2- or 1,3-Diamines | Urea | Simple, often high-yielding reaction at atmospheric pressure. Water can act as a crucial moderator. | [9] |

| Phosgenation | 1,2- or 1,3-Diamines | Phosgene (or equivalents) | Highly reactive but involves toxic reagents. Often used for industrial-scale synthesis. | [10][11] |

| Carbon Dioxide Cyclization | 1,2- or 1,3-Diamines | Carbon Dioxide (CO₂) | A "green" chemistry approach, often requiring high pressure and temperature, but utilizes a renewable C1 source. | [12][13] |

| Carbonate Cyclization | 1,2-Diamines or Diols | Alkylene Carbonates | Can proceed via reaction with ammonia or directly with the diamine. | [14] |

Below is a generalized workflow for the synthesis of five- and six-membered cyclic ureas.

Caption: Generalized synthetic pathways to cyclic ureas.

Protocol 1: Synthesis of Ethylene Urea from Ethylenediamine and Urea

This procedure is adapted from methods that have proven effective for both laboratory and commercial-scale synthesis, prized for its operational simplicity and high yield.[9] The key insight for this reaction's success was the recognition of water's role as a moderator, preventing the formation of high-melting, unidentified byproducts.[9]

Materials:

-

Ethylenediamine (1 mole)

-

Urea (1 mole)

-

Water

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a distillation column (e.g., Vigreux) with a condenser.

Procedure:

-

Charging the Reactor: Charge the reaction flask with 1 mole of ethylenediamine and 1 mole of urea. Add a controlled amount of water to act as a reaction moderator.

-

Heating and Reaction: Begin stirring the mixture and heat it gradually. The reaction is typically carried out at elevated temperatures. Ammonia will begin to evolve as the reaction proceeds.

-

Monitoring the Reaction: The reaction of ethylenediamine with urea is highly satisfactory and can be carried out in a single step at atmospheric pressure, achieving yields of 98% or better.[9] The temperature is carefully controlled to drive the reaction to completion while minimizing side reactions.

-

Ammonia Removal: The evolving ammonia is removed from the reaction mixture via the distillation column. The progress of the reaction can be monitored by the amount of ammonia collected.

-

Isolation of Product: Once the evolution of ammonia ceases, the reaction is considered complete. The crude ethylene urea product is then cooled.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent, such as chloroform, to yield a white crystalline solid.[9]

A Privileged Scaffold in Medicinal Chemistry

The transition of cyclic ureas from industrial chemicals to high-value therapeutic agents was driven by the recognition of the scaffold's unique properties. Its rigid, planar structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.[15] Furthermore, the two amide N-H groups and the carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with protein active sites.[1][16][17]

Case Study 1: HIV Protease Inhibitors

The discovery of cyclic ureas as potent inhibitors of the HIV-1 protease (HIV-PR) is a landmark achievement in structure-based drug design.

Design Rationale & Mechanism of Action: High-resolution X-ray crystal structures of HIV-PR revealed a critical, structurally conserved water molecule in the active site.[18] This water molecule mediates hydrogen bonding between the flexible "flaps" of the enzyme and the inhibitor. The central hypothesis was that a cyclic urea scaffold could be designed to physically displace this water molecule, with the urea carbonyl mimicking its hydrogen bonding interactions.[18] This displacement provides a significant entropic advantage, contributing to very high binding affinity.[18] The inhibitor binds in the active site, preventing the protease from cleaving viral polyproteins into their functional components, thus halting the maturation of new, infectious virions.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barbituric acid - Wikipedia [en.wikipedia.org]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]